
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a crown ether, which is a type of macrocyclic compound known for its ability to form stable complexes with various ions. Crown ethers are widely used in chemistry due to their unique ability to selectively bind certain cations, making them valuable in various applications, including catalysis, ion transport, and separation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with hexadecyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of crown ethers, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, particularly alkali and alkaline earth metals.
Substitution Reactions: The nitrogen atoms in the crown ether can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as potassium iodide or sodium chloride in an aqueous or organic solvent.
Substitution: Requires nucleophiles such as alkyl halides or acyl chlorides and a base like potassium carbonate.
Oxidation/Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, complexation with potassium ions results in a stable potassium-crown ether complex, while substitution reactions can yield various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has numerous applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ions.
Industry: Utilized in the separation and purification of metal ions from mixtures.
Wirkmechanismus
The mechanism of action of 7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the crown ether ring coordinate with the metal ions, effectively encapsulating them within the macrocyclic structure. This complexation can facilitate various chemical processes, including catalysis and ion transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A similar crown ether without the hexadecyl group.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Another derivative with benzyl groups instead of hexadecyl.
1,10-Diaza-18-crown-6: A well-known crown ether with similar complexation properties.
Uniqueness
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its long hexadecyl chain, which imparts additional hydrophobic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important, such as in the formation of micelles or in drug delivery systems.
Eigenschaften
CAS-Nummer |
120532-53-8 |
|---|---|
Molekularformel |
C28H58N2O4 |
Molekulargewicht |
486.8 g/mol |
IUPAC-Name |
7-hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C28H58N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-30-19-23-33-27-25-31-21-16-29-17-22-32-26-28-34-24-20-30/h29H,2-28H2,1H3 |
InChI-Schlüssel |
NDXDJFGWSMIYDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1CCOCCOCCNCCOCCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
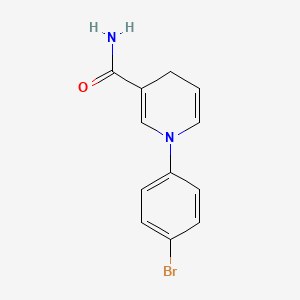
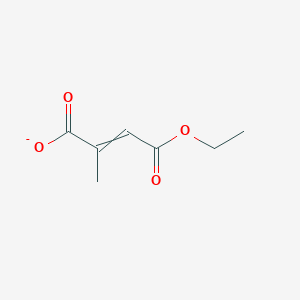
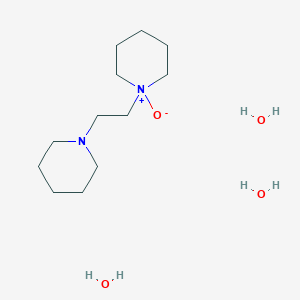

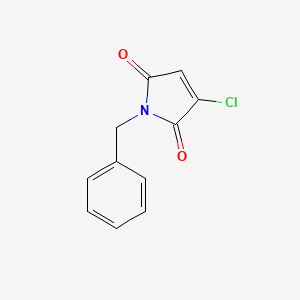
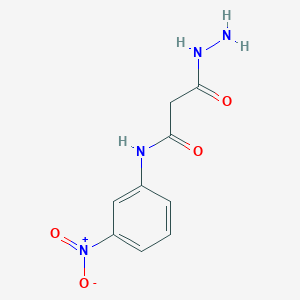
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
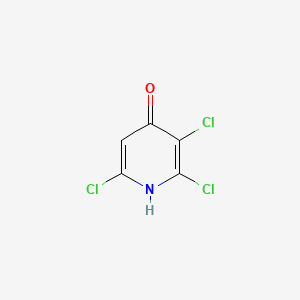
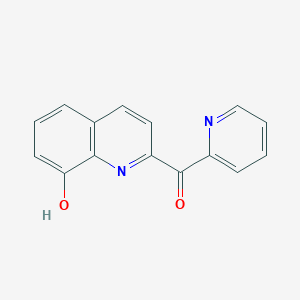
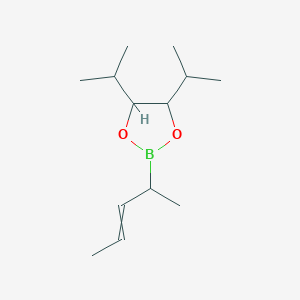
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
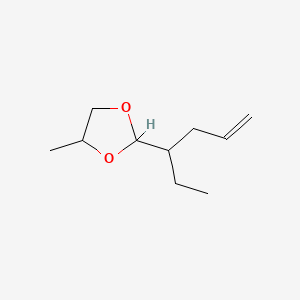
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)
